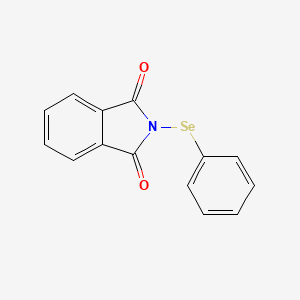

N-(Phenylseleno)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylselanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2Se/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZFQSLJTWPSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343542 | |

| Record name | N-(Phenylseleno)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71098-88-9 | |

| Record name | N-(Phenylseleno)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylselanyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Progressive Supranuclear Palsy (PSP): Discovery, and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progressive Supranuclear Palsy (PSP) is a debilitating neurodegenerative disorder first formally identified as a distinct clinicopathological entity in the mid-20th century. Characterized by a unique combination of motor, cognitive, and ocular symptoms, its discovery and subsequent elucidation have provided a crucial window into the complexities of tauopathies. This technical guide provides a comprehensive overview of the seminal discoveries, historical development, and the foundational experimental methodologies that have shaped our understanding of PSP. We delve into the key clinical features, the neuropathological hallmarks, and the signaling pathways implicated in its pathogenesis, with a focus on providing detailed protocols and structured data to aid researchers and clinicians in the field.

Discovery and Historical Context

While case reports of patients with symptoms suggestive of PSP existed in neurological literature for decades prior, the formal recognition of Progressive Supranuclear Palsy as a unique disease entity is credited to the seminal work of Drs. J. Clifford Richardson, John Steele, and Jerzy Olszewski.

In 1963 and 1964, they published detailed clinical and pathological findings from a series of patients who presented with a distinct syndrome that set them apart from individuals with Parkinson's disease, with which it was often confused. This new entity was initially termed "heterogeneous system degeneration" and later named Progressive Supranuclear Palsy to reflect its core clinical features: a progressive course, and a supranuclear ophthalmoplegia, particularly affecting vertical eye movements.

The original case series described a constellation of symptoms including postural instability leading to frequent falls, axial rigidity, pseudobulbar palsy, dysarthria, and a subcortical dementia. These early, meticulous clinical observations laid the groundwork for the diagnostic criteria that are still in use today. The distinctness of PSP was further solidified by the unique neuropathological finding of neurofibrillary tangles (NFTs) with straight filaments, distinguishing it from the twisted filaments seen in Alzheimer's disease.

Over the years, the understanding of PSP has evolved, with the recognition of various clinical phenotypes beyond the classic Richardson's syndrome (PSP-RS). These include PSP-Parkinsonism (PSP-P), which more closely mimics Parkinson's disease in its early stages, and other variants with predominant corticobasal syndrome, progressive gait freezing, or speech and language deficits.

Clinical and Neuropathological Features

Key Clinical Manifestations

The clinical diagnosis of PSP relies on a thorough neurological examination. The cardinal features include:

-

Vertical Supranuclear Gaze Palsy: This is a hallmark of PSP, characterized by the inability to voluntarily move the eyes vertically, particularly downwards. The supranuclear nature of the palsy is demonstrated by the preservation of the vestibulo-ocular reflex (doll's eye maneuver), where the eyes move appropriately when the head is passively moved.

-

Postural Instability and Falls: Early and prominent postural instability, often leading to unexplained falls, is a key feature that distinguishes PSP from Parkinson's disease.

-

Axial Rigidity: Patients typically exhibit a stiff, extended posture of the neck and trunk.

-

Akinesia/Bradykinesia: Slowness of movement is a common feature.

-

Pseudobulbar Palsy: This manifests as difficulty with swallowing (dysphagia) and speech (dysarthria), often with emotional incontinence.

-

Cognitive and Behavioral Changes: A frontal lobe syndrome characterized by apathy, disinhibition, and executive dysfunction is common.

Neuropathological Hallmarks

The definitive diagnosis of PSP requires post-mortem neuropathological examination. The key findings include:

-

Neurofibrillary Tangles (NFTs): These are intracellular aggregates of hyperphosphorylated tau protein. In PSP, these tangles are predominantly composed of four-repeat (4R) tau isoforms and have a characteristic straight filamentous ultrastructure.

-

Neuronal Loss and Gliosis: Significant cell loss and reactive gliosis are observed in specific brain regions, including the basal ganglia (substantia nigra, subthalamic nucleus, globus pallidus), brainstem (periaqueductal gray matter, superior colliculi), and cerebellum (dentate nucleus).

-

Tufted Astrocytes and Oligodendroglial Coiled Bodies: These are characteristic glial pathologies containing aggregated tau protein that are highly specific for PSP.

Quantitative Data Summary

The following tables summarize key quantitative data related to the clinical and demographic features of Progressive Supranuclear Palsy.

| Clinical Feature | Frequency in PSP Patients | Reference |

| Postural Instability and Falls | Present in >90% of patients, often as an early symptom | |

| Supranuclear Gaze Palsy | Develops in the majority of patients over the disease course | |

| Dysarthria | Common, with severity increasing with disease progression | |

| Dysphagia | Develops in most patients and is a major cause of morbidity | |

| Cognitive Impairment | Present in a majority of patients, particularly executive dysfunction |

| Demographic and Prognostic Data | Value | Reference |

| Global Prevalence | 5-6.4 per 100,000 | |

| Mean Age of Onset | ~65 years | |

| Median Survival (PSP-RS) | 5-7 years from onset | |

| Median Survival (PSP-P) | 8-12 years from onset |

Experimental Protocols

Neuropathological Examination (Historical Methods)

The seminal work by Steele, Richardson, and Olszewski relied on classic neuropathological techniques to identify the defining features of PSP.

Methodology:

-

Tissue Preparation: Brains obtained at autopsy were fixed in 10% formalin. Blocks of tissue from key anatomical regions (basal ganglia, brainstem, cerebellum, cortex) were embedded in paraffin.

-

Histological Staining: Sections were cut and stained with a variety of classical histological stains to visualize cellular structures and pathological changes. These likely included:

-

Hematoxylin and Eosin (H&E): For general visualization of cell bodies, nuclei, and eosinophilic inclusions.

-

Nissl Stains (e.g., Cresyl Violet): To assess neuronal loss by visualizing the Nissl substance in the cytoplasm of neurons.

-

Silver Stains (e.g., Bielschowsky, Bodian): These methods were crucial for the initial identification of neurofibrillary tangles by impregnating the abnormal filamentous structures with silver, making them visible under a light microscope.

-

-

Microscopic Analysis: Detailed microscopic examination of the stained sections was performed to map the distribution and severity of neuronal loss, gliosis, and neurofibrillary tangles across different brain regions.

Assessment of Vertical Supranuclear Gaze Palsy

The clinical assessment of this key feature is a fundamental part of the neurological examination for suspected PSP.

Methodology:

-

Voluntary Saccades: The patient is asked to look up and down on command. In PSP, there is a slowing and reduction in the range of vertical saccades, particularly in the downward direction.

-

Smooth Pursuit: The patient is asked to follow a target moving slowly in the vertical plane. Pursuit movements are typically broken and replaced by saccadic eye movements.

-

Vestibulo-Ocular Reflex (Doll's Eye Maneuver): To confirm the supranuclear nature of the palsy, the examiner holds the patient's head and passively flexes and extends the neck. In a positive test, the eyes move in the opposite direction to the head movement, demonstrating that the brainstem pathways controlling eye movements are intact.

-

Optokinetic Nystagmus (OKN): An OKN drum or tape with repeating patterns is moved in front of the patient's eyes. The absence or reduction of the vertical OKN response is another indicator of supranuclear dysfunction.

Signaling Pathways in PSP Pathogenesis

The central molecular event in PSP is the aggregation of the microtubule-associated protein tau. The following diagram illustrates the key signaling pathways believed to be involved in tau pathology.

Caption: Key signaling events in the pathogenesis of tauopathy in PSP.

Conclusion

The discovery and characterization of Progressive Supranuclear Palsy represent a significant milestone in the field of neurodegenerative disease research. The meticulous clinical and pathological work of the pioneers in the field laid a robust foundation for our current understanding of this devastating tauopathy. This guide has provided an overview of the historical development, key features, and the experimental underpinnings of PSP research. A thorough understanding of these fundamentals is essential for today's researchers, scientists, and drug development professionals as they work towards developing effective therapies for PSP and other related neurodegenerative disorders. The focus on tau-centric signaling pathways continues to be a promising avenue for therapeutic intervention, and the detailed methodologies outlined here serve as a valuable resource for ongoing research efforts.

Physical and chemical properties of N-(Phenylseleno)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Phenylseleno)phthalimide (N-PSP) is a versatile and efficient electrophilic selenium reagent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound, also known as N-PSP or 2-(phenylselanyl)isoindole-1,3-dione, is a crystalline solid that serves as a convenient and effective source of the phenylseleno group ("PhSe"). Its robust nature and predictable reactivity make it a staple reagent for the introduction of selenium into a wide array of organic molecules. Organoselenium compounds are of significant interest due to their unique reactivity and their presence in various biologically active molecules and functional materials. N-PSP is particularly valued for its ability to effect selenenylation reactions under mild conditions, offering a high degree of chemo- and regioselectivity.

Physical and Chemical Properties

This compound is a white to light yellow crystalline powder.[1] It is indefinitely stable when stored at -20°C in the dark.[2] Key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₉NO₂Se | [2][3] |

| Molecular Weight | 302.19 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 181-184 °C | [4] |

| Boiling Point | 445.4 °C at 760 mmHg | [5] |

| Flash Point | 223.2 °C | [5] |

Spectroscopic Data

While detailed spectral assignments for this compound are not extensively published, typical spectral characteristics for the phthalimide (B116566) and phenylseleno moieties can be anticipated.

-

¹H NMR: The spectrum is expected to show multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons of the phthalimide and phenyl groups.

-

¹³C NMR: Aromatic carbons would appear in the range of 120-145 ppm. The carbonyl carbons of the phthalimide group are expected to be significantly downfield, typically around 167 ppm.[6]

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by strong carbonyl stretching vibrations of the imide group, typically in the region of 1700-1760 cm⁻¹.[7] Aromatic C-H and C=C stretching bands are also expected.

-

Mass Spectrometry: The mass spectrum shows a top peak at m/z 147 and a second highest peak at m/z 303, which corresponds to the molecular ion.[3]

Solubility

Quantitative solubility data for this compound is not widely available. However, it is commonly used in organic solvents such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), and hexane (B92381).[1][2] The parent compound, phthalimide, exhibits solubility in acetone, ethyl acetate (B1210297), and acetonitrile, and this solubility is temperature-dependent.[8]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized in high yield via the reaction of benzeneselenenyl chloride with potassium phthalimide.[1][2]

Reaction:

Caption: Synthesis of this compound.

Materials:

-

Potassium phthalimide

-

Benzeneselenenyl chloride

-

Hexane (anhydrous)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), suspend potassium phthalimide in anhydrous hexane.

-

To this suspension, add a solution of benzeneselenenyl chloride in anhydrous hexane dropwise at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture will contain a precipitate of potassium chloride and the desired product.

-

Filter the mixture to remove the potassium chloride precipitate.

-

Wash the filtrate with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a hexane/ethyl acetate mixture. An 87% yield can be expected.[1]

α-Selenenylation of Ketones

N-PSP is an excellent reagent for the α-selenenylation of ketones and aldehydes, a key transformation for the synthesis of α,β-unsaturated carbonyl compounds.[9]

General Reaction Workflow:

Caption: General workflow for α-selenenylation and subsequent elimination.

Materials:

-

This compound

-

Triethylamine (B128534) (Et₃N) or Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen peroxide (H₂O₂)

-

Dichloromethane (CH₂Cl₂)

Procedure for α-Selenenylation of Cyclohexanone:

-

Dissolve cyclohexanone in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the cooled cyclohexanone solution to form the lithium enolate. Alternatively, for less reactive ketones, a base like triethylamine can be used at room temperature.

-

After stirring for 30-60 minutes at -78 °C, add a solution of this compound in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-(phenylseleno)cyclohexanone.

-

Purify the product by column chromatography on silica (B1680970) gel.

Procedure for Oxidative Elimination:

-

Dissolve the purified α-(phenylseleno)cyclohexanone in dichloromethane.

-

Add an excess of 30% hydrogen peroxide and a small amount of pyridine (B92270) (to buffer the reaction).

-

Stir the mixture at room temperature. The reaction is typically complete within an hour.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield cyclohex-2-en-1-one.

Reactivity and Mechanisms

N-PSP functions as an electrophilic "PhSe⁺" equivalent. The nitrogen-selenium bond is polarized, rendering the selenium atom susceptible to nucleophilic attack.

Reaction with Enolates

The α-selenenylation of carbonyl compounds proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic selenium atom of N-PSP.[10]

Caption: Mechanism of α-selenenylation of a ketone with N-PSP.

Reaction with Alkenes

N-PSP reacts with alkenes in an electrophilic addition manner. The reaction is initiated by the attack of the alkene's π-bond on the selenium atom, forming a cyclic seleniranium ion intermediate. This intermediate is then opened by a nucleophile, which can be the phthalimide anion or another nucleophile present in the reaction mixture, typically leading to anti-addition products.[11]

Caption: Electrophilic addition of N-PSP to an alkene.

Reaction with Thiols

N-PSP is also utilized for the selective derivatization of thiols, for example, in proteomic studies for mass spectrometric analysis. The thiol acts as a nucleophile, attacking the selenium atom to form a phenylselenyl sulfide (B99878) and releasing the phthalimide anion.[9]

Safety and Handling

This compound is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[3] It is also very toxic to aquatic life with long-lasting effects.[5]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it in a freezer at -20°C.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable reagent in modern organic synthesis. Its stability, ease of handling, and predictable reactivity make it an excellent choice for a variety of selenenylation reactions. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of facilitating its effective and safe use in the laboratory. The continued exploration of the reactivity of N-PSP and other organoselenium compounds promises to yield new and powerful synthetic methodologies for the construction of complex molecules.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 71098-88-9 [chemicalbook.com]

- 3. This compound | C14H9NO2Se | CID 590397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(フェニルセレノ)フタルイミド technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. FTIR [terpconnect.umd.edu]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. Buy this compound | 71098-88-9 [smolecule.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Hydroxyselenylation and Tethered Silanoxyselenylation of Allylic Silanols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(Phenylseleno)phthalimide (NPSP)

CAS Number: 71098-8-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Phenylseleno)phthalimide (NPSP), a versatile and efficient electrophilic selenium reagent. This document details its chemical and physical properties, synthesis, and key applications in organic synthesis, with a focus on experimental protocols and reaction mechanisms.

Compound Identification and Properties

This compound is an organoselenium compound widely utilized as a source of the phenylseleno group (PhSe) in various chemical transformations.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 71098-8-9[1] |

| Molecular Formula | C₁₄H₉NO₂Se[1][2] |

| IUPAC Name | 2-(phenylselanyl)isoindole-1,3-dione[2] |

| Synonyms | NPSP, N-Phenylselenylphthalimide, 2-(Phenylseleno)-1H-isoindole-1,3(2H)-dione |

| InChI Key | TYZFQSLJTWPSDS-UHFFFAOYSA-N[1] |

| SMILES | O=C1N([Se]c2ccccc2)C(=O)c3ccccc13[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 302.19 g/mol [1] |

| Appearance | White to light yellow crystalline powder[3] |

| Melting Point | 181-184 °C (lit.)[1] |

| Boiling Point | 445.4 °C at 760 mmHg |

| Storage Temperature | −20°C[1] |

| Solubility | Soluble in organic solvents such as CH₂Cl₂ and acetonitrile. |

Table 3: Spectroscopic Data

| Spectrum | Key Features |

| ¹H NMR (DMSO-d₆) | δ 7.85 (m), 11.38 (br s)[4] |

| IR (KBr pellet) | Characteristic C=O stretching of the imide group. |

Synthesis of this compound

NPSP is typically synthesized via a nucleophilic substitution reaction between potassium phthalimide (B116566) and benzeneselenenyl chloride.

Experimental Protocol: Synthesis of NPSP

Materials:

-

Potassium phthalimide

-

Benzeneselenenyl chloride

-

Hexane (B92381) (anhydrous)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium phthalimide in anhydrous hexane.

-

To this suspension, add a solution of benzeneselenenyl chloride in anhydrous hexane dropwise with stirring.

-

Continue stirring the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove potassium chloride.

-

Wash the filtrate with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield this compound as a crystalline solid. A reported yield for this reaction is 87%.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

NPSP is a versatile reagent for the introduction of the phenylseleno group into organic molecules. This moiety can then be further manipulated, for instance, through oxidative elimination to form double bonds.

α-Selenenylation of Carbonyl Compounds

NPSP is widely used for the α-selenenylation of aldehydes and ketones, often catalyzed by an organocatalyst like L-prolinamide.

Materials:

-

This compound (NPSP)

-

L-prolinamide (catalyst)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

To a solution of cyclohexanone (1.0 mmol) in dichloromethane (5 mL), add L-prolinamide (0.02 mmol, 2 mol%).

-

Add this compound (1.2 mmol) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, directly purify the reaction mixture by column chromatography on silica (B1680970) gel to afford the α-phenylseleno ketone. High yields are typically obtained for this reaction.[5]

Caption: Catalytic cycle for α-selenenylation of carbonyls.

Hydroxyselenylation of Alkenes

NPSP can be used for the hydroxyselenylation of alkenes, which involves the addition of a phenylseleno group and a hydroxyl group across the double bond. This reaction can be catalyzed by acid.

Materials:

-

This compound (NPSP)

-

Camphorsulfonic acid (CSA) (catalytic amount)

-

Water

-

Dichloromethane (DCM)

Procedure:

-

Dissolve styrene (1.0 mmol) and this compound (1.1 mmol) in dichloromethane.

-

Add water (2-3 equivalents) and a catalytic amount of camphorsulfonic acid.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding β-hydroxy selenide. Good to excellent yields are typically observed.[6]

Derivatization of Thiols for Mass Spectrometry

NPSP reacts rapidly and selectively with thiols, making it an excellent reagent for derivatizing cysteine-containing peptides and proteins for mass spectrometric analysis. This modification introduces a selenium tag that can aid in structural elucidation.

Materials:

-

Thiol-containing peptide

-

This compound (NPSP)

-

Acetonitrile (ACN)

-

Aqueous buffer (e.g., ammonium (B1175870) acetate)

Procedure:

-

Dissolve the thiol-containing peptide in an appropriate aqueous buffer.

-

Prepare a fresh solution of NPSP in acetonitrile.

-

Mix the peptide solution with the NPSP solution (a slight excess of NPSP, e.g., 1.1-2 equivalents per thiol group, is recommended).

-

The reaction is typically complete within seconds at room temperature.

-

The resulting solution containing the phenylseleno-derivatized peptide can be directly analyzed by mass spectrometry (e.g., ESI-MS).

Caption: Workflow for the derivatization of thiols with NPSP.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: Hazard Information

| Hazard Statement | Description |

| H301 + H331 | Toxic if swallowed or if inhaled.[1] |

| H373 | May cause damage to organs through prolonged or repeated exposure.[1] |

| H410 | Very toxic to aquatic life with long lasting effects.[1] |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a dust mask type N95 (US) or type P2 (EN 143) respirator cartridges.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear appropriate protective clothing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a dry and cool place, away from incompatible materials. Recommended storage is at -20°C.[1]

Conclusion

This compound is a powerful and versatile reagent for the introduction of the phenylseleno group in a variety of organic transformations. Its reactivity with carbonyl compounds, alkenes, and thiols makes it a valuable tool for synthetic chemists. Proper handling and safety precautions are essential when working with this compound. The detailed protocols provided in this guide serve as a valuable resource for researchers utilizing NPSP in their synthetic endeavors.

References

- 1. N-苯硒基邻苯二甲酰胺 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C14H9NO2Se | CID 590397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 71098-88-9 [smolecule.com]

- 4. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]

- 5. Direct, facile aldehyde and ketone alpha-selenenylation reactions promoted by L-prolinamide and pyrrolidine sulfonamide organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

Spectroscopic and Synthetic Profile of N-(Phenylseleno)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for N-(Phenylseleno)phthalimide (NPSP). The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in utilizing this versatile reagent.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is organized into structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides detailed insights into the molecular structure of this compound.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H-NMR | 7.85 - 7.95 | m | 4H, Phthalimide-H | |

| 7.60 - 7.70 | m | 2H, Phenyl-H (ortho) | ||

| 7.30 - 7.45 | m | 3H, Phenyl-H (meta, para) | ||

| ¹³C-NMR | 167.5 | s | C=O (Phthalimide) | |

| 134.5 | s | C-H (Phthalimide) | ||

| 132.0 | s | C-ipso (Phthalimide) | ||

| 129.5 | s | C-H (Phenyl) | ||

| 129.0 | s | C-H (Phenyl) | ||

| 128.0 | s | C-ipso (Phenyl) | ||

| 124.0 | s | C-H (Phthalimide) | ||

| ⁷⁷Se-NMR | ~460 - 500 | s | N-Se -Ph |

Note: The predicted ⁷⁷Se NMR chemical shift is based on data for similar organoselenium compounds. The exact value may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in the this compound molecule.

Table 2: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1715 | Strong | C=O stretch (asymmetric) | Imide |

| ~1680 | Strong | C=O stretch (symmetric) | Imide |

| ~1580 | Medium | C=C stretch | Aromatic ring |

| ~1470 | Medium | C-N stretch | Imide |

| ~715 | Strong | C-H bend (ortho-disubstituted) | Aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 303 | High | [M]⁺ (based on ⁸⁰Se) |

| 179 | High | [C₈H₄NO₂]⁺ (Phthalimide fragment) |

| 157 | Medium | [C₆H₅Se]⁺ (Phenylseleno fragment) |

| 147 | High | [C₈H₅NO₂]⁺ (Phthalimide radical cation) |

| 104 | Medium | [C₇H₄O]⁺ |

| 77 | Medium | [C₆H₅]⁺ (Phenyl fragment) |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocol: Synthesis of this compound

This section outlines a detailed procedure for the synthesis of this compound from benzeneselenenyl chloride and potassium phthalimide (B116566).[1]

Reaction Scheme:

C₆H₅SeCl + K-Phth → C₁₄H₉NO₂Se + KCl

Materials:

-

Benzeneselenenyl Chloride (C₆H₅SeCl)

-

Potassium Phthalimide (K-Phth)

-

Hexane (B92381) (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with potassium phthalimide (1.85 g, 10 mmol).

-

Solvent Addition: Anhydrous hexane (100 mL) is added to the flask under a positive pressure of inert gas.

-

Addition of Benzeneselenenyl Chloride: A solution of benzeneselenenyl chloride (1.91 g, 10 mmol) in anhydrous hexane (50 mL) is added dropwise to the stirred suspension of potassium phthalimide at room temperature over a period of 30 minutes.

-

Reaction: The reaction mixture is then heated to reflux (approximately 68°C) and maintained at this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The precipitated potassium chloride is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/hexane to afford a white to light yellow crystalline solid. The reported yield is approximately 87%.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of N-Propyl-Sulfamoyl-Phenethylamine (N-PSP)

Disclaimer: This document describes a hypothetical compound, N-Propyl-Sulfamoyl-Phenethylamine (N-PSP), to illustrate the structure and content of a technical guide on drug stability and degradation. The data, pathways, and protocols are representative examples based on general chemical principles and pharmaceutical industry practices.

Introduction

N-Propyl-Sulfamoyl-Phenethylamine (N-PSP) is a novel synthetic compound belonging to the substituted phenethylamine (B48288) class of molecules.[1][2] Its structure, featuring a phenethylamine backbone, an N-propyl substituent, and a sulfamoyl group, suggests potential activity at various neuroreceptors, making it a candidate for development in neurological therapeutics. The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive overview of the stability profile of N-PSP and elucidates its degradation pathways under various stress conditions, in line with the International Council for Harmonisation (ICH) guidelines.[3][4]

Chemical Structure

-

IUPAC Name: 4-(2-aminoethyl)-N-propylbenzenesulfonamide

-

Molecular Formula: C11H18N2O2S

-

Molecular Weight: 242.34 g/mol

-

Structure:

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.[5][6] Studies were conducted on N-PSP to evaluate its stability under hydrolytic, oxidative, photolytic, and thermal stress conditions. The goal is typically to achieve 5-20% degradation to ensure that the analytical methods can detect and quantify impurities.[7][8]

Summary of Stability Data

The following tables summarize the quantitative data obtained from forced degradation studies of N-PSP. All studies were performed on a 1 mg/mL solution of N-PSP in a suitable solvent unless otherwise specified.

Table 1: Hydrolytic Stability of N-PSP

| Condition | Time (hours) | N-PSP Remaining (%) | Major Degradant(s) |

| 0.1 M HCl (60°C) | 24 | 85.2 | DP-H1 |

| Purified Water (60°C) | 72 | 98.1 | Not Detected |

| 0.1 M NaOH (60°C) | 24 | 92.5 | DP-H2 |

Table 2: Oxidative Stability of N-PSP

| Condition | Time (hours) | N-PSP Remaining (%) | Major Degradant(s) |

| 3% H₂O₂ (RT) | 8 | 89.7 | DP-O1, DP-O2 |

| 6% H₂O₂ (RT) | 8 | 78.4 | DP-O1, DP-O2 |

Table 3: Photostability of N-PSP

| Condition (ICH Q1B) | N-PSP Remaining (%) | Major Degradant(s) |

| 1.2 million lux hours (visible) | 99.5 | Not Detected |

| 200 Watt hours/m² (UVA) | 99.2 | Not Detected |

| Forced Photodegradation (High Intensity) | 82.1 | DP-P1 |

Table 4: Thermal Stability of N-PSP (Solid State)

| Condition | Time (days) | N-PSP Remaining (%) | Major Degradant(s) |

| 80°C | 14 | 97.3 | DP-T1 |

| 80°C / 75% RH | 14 | 95.1 | DP-T1, DP-H1 |

Degradation Pathways

Based on the degradation products identified, the primary pathways for N-PSP degradation are hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis of the sulfamoyl group is a key degradation pathway, particularly under acidic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfamoyl moiety is susceptible to cleavage, leading to the formation of 4-(2-aminoethyl)benzenesulfonic acid (DP-H1) and propylamine. This is a common degradation route for sulfonamide-containing compounds.[9]

-

Base-Catalyzed Hydrolysis: In basic conditions, a different hydrolytic cleavage can occur, though N-PSP appears more stable under these conditions. The formation of a distinct degradant (DP-H2) suggests an alternative mechanism, possibly involving the phenethylamine side chain.

Oxidative Degradation

The phenethylamine portion of N-PSP is susceptible to oxidation.

-

Oxidation: Exposure to hydrogen peroxide leads to the formation of at least two major degradation products (DP-O1 and DP-O2). Potential sites of oxidation include the amino group and the benzylic carbon, which are known to be susceptible in phenethylamine derivatives.[10]

Experimental Protocols

Detailed methodologies are provided for the key experiments performed to assess the stability of N-PSP.

Forced Hydrolysis Study

-

Objective: To determine the stability of N-PSP in acidic, basic, and neutral aqueous solutions.

-

Procedure:

-

Prepare a 1.0 mg/mL stock solution of N-PSP in acetonitrile.

-

For acid hydrolysis, add 1 mL of stock solution to 9 mL of 0.1 M HCl.

-

For base hydrolysis, add 1 mL of stock solution to 9 mL of 0.1 M NaOH.

-

For neutral hydrolysis, add 1 mL of stock solution to 9 mL of purified water.

-

Incubate all solutions in sealed vials at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24 hours).

-

Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

-

Dilute the samples to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.[8]

-

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method was developed to separate N-PSP from its degradation products.[11][12]

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

Photostability Testing

-

Objective: To evaluate the intrinsic photostability of N-PSP in accordance with ICH Q1B guidelines.[13][14]

-

Procedure:

-

Solid N-PSP powder was placed in chemically inert, transparent containers.

-

A 1 mg/mL solution of N-PSP in methanol (B129727) was prepared and placed in quartz cuvettes.

-

Samples, along with dark controls, were exposed to a light source conforming to ICH Q1B, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[15]

-

Samples were analyzed by the stability-indicating HPLC method post-exposure.

-

Conclusion

N-Propyl-Sulfamoyl-Phenethylamine (N-PSP) is a relatively stable compound under neutral, photolytic, and moderate thermal conditions. The primary degradation liabilities are acid-catalyzed hydrolysis of the sulfamoyl group and oxidation of the phenethylamine core. These findings are crucial for guiding formulation development, establishing appropriate storage conditions, and defining the analytical control strategy for N-PSP as a potential drug candidate. Further studies will focus on the structural elucidation of all major degradation products and the assessment of their potential toxicological impact.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. jordilabs.com [jordilabs.com]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. acv-verdun.fr [acv-verdun.fr]

- 6. biopharminternational.com [biopharminternational.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US7745665B2 - Substituted phenethylamines - Google Patents [patents.google.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. ijpsr.com [ijpsr.com]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 15. fda.gov [fda.gov]

N-(Phenylseleno)phthalimide: A Comprehensive Technical Guide to Safety and Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

N-(Phenylseleno)phthalimide (N-PSP) is a versatile and efficient electrophilic selenium reagent widely employed in organic synthesis. Its utility in forming carbon-selenium bonds makes it a valuable tool in the synthesis of complex molecules and in the derivatization of biomolecules for analytical purposes. This guide provides an in-depth overview of the safety, handling, and key experimental applications of N-PSP, tailored for professionals in research and drug development.

Core Safety and Hazard Information

Proper handling of this compound is paramount due to its toxicity. The compound is classified as acutely toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][3] Adherence to the safety protocols outlined in the Safety Data Sheet (SDS) is mandatory.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-PSP is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₉NO₂Se |

| Molecular Weight | 302.19 g/mol [4] |

| Appearance | White to off-white powder/crystals[1] |

| Melting Point | 181-184 °C[1][4][5] |

| Boiling Point | 445.4 °C at 760 mmHg |

| Flash Point | 223.2 °C |

| Storage Temperature | -20°C[4][5] |

| Solubility | Soluble in organic solvents such as acetonitrile (B52724) and dichloromethane (B109758).[6] |

| Sensitivity | Moisture sensitive.[1] |

GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) classifications for N-PSP highlight its significant health and environmental hazards.

| GHS Classification | Hazard Statement | Precautionary Codes |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1][2] | P264, P270, P301+P310, P330, P405, P501[1] |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[1][2] | P261, P271, P304+P340, P311, P403+P233, P405[1] |

| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure[1][2] | P260, P314[1][5] |

| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life[2] | P273, P391[1] |

| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects[1][2] | P273, P391[1] |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict handling precautions must be observed.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

-

Personal Protective Equipment :

-

Respiratory Protection : Use a NIOSH-approved respirator with appropriate cartridges (e.g., P2 or N95) for dusts.[5]

-

Hand Protection : Wear suitable chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.

-

Eye Protection : Use safety glasses with side-shields or chemical goggles. A face shield may also be necessary.

-

Skin and Body Protection : Wear a lab coat and other protective clothing to prevent skin contact.[6]

-

-

Hygiene Measures : Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

First Aid Measures

In the event of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1] If breathing has stopped, provide artificial respiration. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[1] |

Experimental Protocols and Applications

This compound is a key reagent in several important organic transformations.

Derivatization of Cysteine-Containing Peptides for Mass Spectrometry

N-PSP is used for the fast and selective derivatization of thiol groups in peptides and proteins, which is particularly useful for mass spectrometric analysis. The phenylseleno tag can be used to pinpoint thiol locations within a protein's structure.

Detailed Methodology:

This protocol is adapted from a modified procedure for the quantitative conversion of thiols.

-

Reagent Preparation : Prepare a 24 mM stock solution of this compound in acetonitrile (ACN). It is crucial to use an anhydrous solvent as N-PSP can degrade in the presence of water.[6]

-

Sample Preparation : Prepare a 40 µM solution of the cysteine-containing peptide or protein in a suitable buffer (e.g., 20 mM ammonium (B1175870) acetate, NH₄OAc).

-

Derivatization Reaction :

-

For a typical reaction, mix the peptide/protein solution with the N-PSP stock solution to achieve a slight molar excess of N-PSP (e.g., a 1.1:1 to 2:1 ratio of N-PSP to thiol).

-

For example, mix 30 µL of the 40 µM protein solution with 1 µL of the 24 mM N-PSP solution.

-

Vortex the reaction mixture for approximately 15 seconds. The reaction is typically complete within this timeframe.[6]

-

-

Analysis : The resulting solution can be directly analyzed by mass spectrometry. For proteins, desalting may be required prior to analysis.[6]

Organocatalyzed α-Selenenylation of Aldehydes and Ketones

N-PSP serves as the electrophilic selenium source in the α-selenenylation of carbonyl compounds. This reaction is often catalyzed by organocatalysts like L-prolinamide for aldehydes or pyrrolidine (B122466) sulfonamides for ketones.

General Procedure for Aldehyde α-Selenenylation:

-

To a solution of the aldehyde (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂), add the L-prolinamide catalyst (typically 2-10 mol%).

-

Add this compound (1.0-1.2 mmol).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the α-phenylseleno aldehyde.

Synthesis of Selenol Esters from Carboxylic Acids

N-PSP, in combination with a reducing agent like tributylphosphine (B147548), facilitates the conversion of carboxylic acids into their corresponding S-phenyl selenoesters. These compounds are valuable intermediates in organic synthesis, particularly in radical chemistry.

General Procedure:

-

In an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) and this compound (1.1 mmol) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Add tributylphosphine (1.2 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired selenol ester.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow of a typical organic synthesis experiment using this compound and the general reaction mechanism for thiol derivatization.

References

Theoretical Insights into the Reactivity of N-(Phenylseleno)phthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Phenylseleno)phthalimide (N-PSP) is a highly versatile and efficient electrophilic selenium reagent utilized in a wide array of organic transformations. Its stability, ease of handling, and predictable reactivity have established it as a valuable tool for the introduction of the phenylseleno group into organic molecules, a critical step in the synthesis of numerous biologically active compounds and complex molecular architectures. This technical guide delves into the theoretical underpinnings of N-PSP's reactivity, offering a detailed examination of its electronic structure, reaction mechanisms, and the factors governing its synthetic applications. By integrating computational insights with experimental observations, this document aims to provide a comprehensive resource for researchers leveraging N-PSP in their work.

Core Concepts of this compound Reactivity

The reactivity of this compound is fundamentally dictated by the nature of the nitrogen-selenium (N-Se) bond. This bond is polarized, with the selenium atom bearing a partial positive charge, rendering it susceptible to nucleophilic attack. The phthalimide (B116566) moiety serves as an excellent leaving group, stabilizing the negative charge that develops on the nitrogen atom upon cleavage of the N-Se bond.

Theoretical studies, primarily employing Density Functional Theory (DFT), on analogous selenenyl halides (e.g., PhSeCl) and related systems, provide a framework for understanding the electrophilic character of the selenium atom in N-PSP. The electron-withdrawing nature of the two carbonyl groups in the phthalimide ring is believed to enhance the electrophilicity of the selenium center, making N-PSP a more potent electrophile than reagents like diphenyl diselenide.

The general mechanism for the reaction of N-PSP with a nucleophile (Nu) can be depicted as follows:

Figure 1: Generalized mechanism of nucleophilic attack on this compound.

Electrophilic Selenation of Alkenes

A primary application of N-PSP is the electrophilic selenation of alkenes, which proceeds through the formation of a key intermediate known as an episelenonium ion (or seleniranium ion). This three-membered ring containing a positively charged selenium atom is then opened by a nucleophile.

The reaction is initiated by the electrophilic attack of the selenium atom of N-PSP on the π-bond of the alkene. Theoretical studies on the analogous reaction of PhSeCl with alkenes suggest that this step is the rate-determining step and proceeds through a transition state where the selenium atom is symmetrically bridged between the two carbon atoms of the double bond.

Figure 2: Stepwise mechanism for the electrophilic selenation of an alkene with N-PSP.

The subsequent ring-opening of the episelenonium ion by a nucleophile occurs via an SN2-type mechanism, leading to an overall anti-addition across the double bond. The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors, with the nucleophile generally attacking the more substituted carbon atom (Markovnikov-type addition) unless directed otherwise by steric hindrance.

Quantitative Data from Theoretical Studies

While specific DFT calculations on the reactivity of this compound are not extensively reported in the literature, data from analogous systems provide valuable insights. The following table summarizes typical activation energies and reaction energies for the electrophilic addition of selenenyl halides to alkenes, which can be considered as a reasonable proxy for the reactivity of N-PSP.

| Reaction Step | System | Calculated Parameter | Value (kcal/mol) |

| Formation of Episelenonium Ion (Activation Energy) | PhSeCl + Ethylene (B1197577) | ΔG‡ | 10 - 15 |

| Formation of Episelenonium Ion (Reaction Energy) | PhSeCl + Ethylene | ΔGrxn | -5 to -10 |

| Nucleophilic Ring Opening (Activation Energy) | Episelenonium + Cl- | ΔG‡ | 2 - 5 |

Table 1: Representative calculated energetic data for the electrophilic selenation of ethylene with phenylselenenyl chloride. These values are illustrative and can vary depending on the specific alkene, nucleophile, and computational method employed.

Experimental Protocols

General Procedure for the Hydroxyselenation of an Alkene using N-PSP:

-

Materials: this compound (N-PSP), alkene, a suitable solvent (e.g., dichloromethane, acetonitrile), and a nucleophile (e.g., water, alcohol). For acid-catalyzed reactions, a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) is required.

-

Reaction Setup: To a solution of the alkene in the chosen solvent, add N-PSP in one portion at room temperature under an inert atmosphere.

-

Addition of Nucleophile: Add the nucleophile (e.g., water) to the reaction mixture. If required, add the acid catalyst at this stage.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-hydroxy (or alkoxy) selenide.

The logical workflow for a typical experimental procedure is outlined below:

Figure 3: A typical experimental workflow for the selenofunctionalization of an alkene using N-PSP.

Conclusion

Theoretical studies, in conjunction with a wealth of experimental data, have firmly established this compound as a powerful and versatile electrophilic selenating agent. The polarized N-Se bond, facilitated by the electron-withdrawing phthalimide group, is the key to its reactivity. The formation of an intermediate episelenonium ion in reactions with alkenes explains the observed stereospecificity of these transformations. While direct computational data on N-PSP remains an area for future investigation, analogies to related selenenyl halides provide a robust framework for understanding its reaction mechanisms. This guide provides researchers with the fundamental theoretical principles and practical considerations necessary for the effective application of this compound in modern organic synthesis.

An In-depth Technical Guide to the Solubility of N-(Phenylseleno)phthalimide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Phenylseleno)phthalimide (NPSP), a versatile reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility assessments derived from documented synthetic procedures and reactions involving NPSP. Furthermore, it offers a general experimental protocol for determining the solubility of solid organic compounds, which can be adapted for NPSP.

Core Concepts: Understanding NPSP Solubility

This compound is a crystalline solid, and its solubility is governed by the principle of "like dissolves like." The molecule possesses both a nonpolar phenylseleno group and a polar phthalimide (B116566) group. This dual nature suggests that its solubility will be favored in solvents with intermediate polarity or in polar aprotic solvents that can effectively solvate the polar portion of the molecule. The safety data sheet for NPSP indicates that there is no data available for its solubility in water.

Qualitative Solubility of this compound

Based on an analysis of reaction conditions reported in the chemical literature for the synthesis and application of NPSP, the following qualitative solubility profile has been compiled.

| Solvent Classification | Solvent | Qualitative Solubility | Rationale/Context |

| Halogenated | Dichloromethane (CH₂Cl₂) | Soluble | Frequently used as a solvent for reactions involving NPSP, indicating good solubility. |

| Chloroform (CHCl₃) | Likely Soluble | Similar polarity to dichloromethane. | |

| Aprotic Polar | Dimethylformamide (DMF) | Likely Soluble | N-substituted phthalimides often exhibit good solubility in DMF.[1] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | N-substituted phthalimides are often soluble in DMSO.[1] | |

| Acetonitrile (CH₃CN) | Likely Soluble | A common polar aprotic solvent for organic reactions. N-substituted phthalimides can be soluble in acetonitrile.[1] | |

| Tetrahydrofuran (THF) | Likely Soluble | A common ether solvent in organic synthesis. | |

| Protic Polar | Ethanol (EtOH) | Likely Soluble | Some reactions with related N-substituted phthalimides are carried out in ethanol.[1] |

| Methanol (MeOH) | Likely Soluble | Similar to ethanol, though solubility may vary. | |

| Nonpolar | Hexane | Sparingly Soluble/Insoluble | Used as a solvent in the synthesis of NPSP, suggesting the product has low solubility and precipitates out. |

| Toluene | Likely Sparingly Soluble | Aromatic solvent, may show some interaction with the phenyl group. | |

| Ester | Ethyl Acetate | Likely Soluble | A moderately polar solvent commonly used in organic synthesis and chromatography. |

Experimental Protocols

General Experimental Protocol for Determining the Solubility of a Solid Organic Compound

This protocol outlines the isothermal equilibrium method, a standard procedure for determining the solubility of a solid in a liquid solvent.

1. Materials and Equipment:

-

This compound (or other solid organic compound)

-

Selected organic solvent(s) of high purity

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with precise temperature control (±0.1 °C)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid NPSP to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the mixture to settle for a short period at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of NPSP in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve of absorbance versus known concentrations of NPSP, or HPLC with a suitable detector).

-

-

Calculation of Solubility:

-

Calculate the concentration of NPSP in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a typical synthetic route for the preparation of this compound.

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for α-Selenenylation using N-Phenylselenophthalimide (N-PSP)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the α-selenenylation of carbonyl compounds utilizing N-Phenylselenophthalimide (N-PSP) as an efficient electrophilic selenium source. This method is distinguished by its mild reaction conditions and the use of organocatalysts, offering a robust strategy for the synthesis of α-seleno carbonyl compounds, which are valuable intermediates in organic synthesis and drug development.

Introduction

α-Selenenylated aldehydes and ketones are versatile synthetic intermediates that can be readily converted into other functional groups, such as α,β-unsaturated carbonyl compounds. The direct α-selenenylation of carbonyl compounds can be effectively achieved using N-Phenylselenophthalimide (N-PSP) in the presence of specific organocatalysts. For aldehydes, L-prolinamide has been demonstrated to be a highly effective catalyst, while pyrrolidine (B122466) sulfonamides are suitable for the α-selenenylation of ketones.[1][2] This organocatalytic approach avoids the use of harsh reagents and provides good to excellent yields for a variety of substrates.

Mechanism of α-Selenenylation

The organocatalyzed α-selenenylation of carbonyl compounds with N-PSP proceeds through the formation of a key enamine intermediate. The catalyst, either L-prolinamide or a pyrrolidine sulfonamide, reacts with the carbonyl compound to form a nucleophilic enamine. This enamine then attacks the electrophilic selenium atom of N-PSP. The subsequent collapse of the resulting intermediate and hydrolysis yields the α-seleno carbonyl compound and regenerates the catalyst.[1]

Caption: Mechanism of organocatalytic α-selenenylation.

Data Presentation

The following tables summarize the quantitative data for the α-selenenylation of various aldehydes and ketones using N-PSP and the respective organocatalysts. The data is compiled from the work of Wang et al. in the Journal of Organic Chemistry, 2005.[1]

Table 1: L-Prolinamide Catalyzed α-Selenenylation of Aldehydes with N-PSP

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | Propanal | 1 | 95 |

| 2 | Butanal | 1 | 96 |

| 3 | Pentanal | 1 | 95 |

| 4 | Hexanal | 1 | 94 |

| 5 | Heptanal | 1 | 93 |

| 6 | Cyclohexanecarboxaldehyde | 2 | 92 |

| 7 | Phenylacetaldehyde | 3 | 85 |

| 8 | 3-Phenylpropanal | 1 | 96 |

Reaction Conditions: Aldehyde (1.0 mmol), N-PSP (1.1 mmol), L-prolinamide (0.02 mmol, 2 mol%), CH₂Cl₂ (2 mL), room temperature.

Table 2: Pyrrolidine Sulfonamide Catalyzed α-Selenenylation of Ketones with N-PSP

| Entry | Ketone | Time (h) | Yield (%) |

| 1 | Cyclohexanone | 12 | 95 |

| 2 | Cyclopentanone | 12 | 92 |

| 3 | Acetone | 24 | 75 |

| 4 | 2-Pentanone | 24 | 80 (major regioisomer) |

| 5 | 3-Pentanone | 24 | 88 |

| 6 | Propiophenone | 24 | 82 |

| 7 | Acetophenone | 36 | 78 |

Reaction Conditions: Ketone (1.0 mmol), N-PSP (1.2 mmol), Pyrrolidine trifluoromethanesulfonamide (B151150) (0.1 mmol, 10 mol%), CH₂Cl₂ (2 mL), room temperature.

Experimental Protocols

The following are detailed protocols for the α-selenenylation of aldehydes and ketones based on the established literature.[1]

Protocol 1: α-Selenenylation of Aldehydes using L-Prolinamide

Materials:

-

Aldehyde

-

N-Phenylselenophthalimide (N-PSP)

-

L-Prolinamide

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) in dichloromethane (2 mL) in a round-bottom flask, add L-prolinamide (2.2 mg, 0.02 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add N-Phenylselenophthalimide (N-PSP) (335 mg, 1.1 mmol) in one portion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-selenoaldehyde.

Protocol 2: α-Selenenylation of Ketones using Pyrrolidine Sulfonamide

Materials:

-

Ketone

-

N-Phenylselenophthalimide (N-PSP)

-

(S)-Pyrrolidine trifluoromethanesulfonamide

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of the ketone (1.0 mmol) in dichloromethane (2 mL) in a round-bottom flask, add (S)-pyrrolidine trifluoromethanesulfonamide (20.6 mg, 0.1 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add N-Phenylselenophthalimide (N-PSP) (365 mg, 1.2 mmol) in one portion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-selenoketone.

Experimental Workflow

The general experimental workflow for the organocatalytic α-selenenylation is straightforward and can be completed in a standard laboratory setting.

Caption: General experimental workflow.

Safety Precautions

-

N-Phenylselenophthalimide and other organoselenium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols and data provide a solid foundation for researchers to implement the α-selenenylation of carbonyl compounds using N-PSP in their synthetic endeavors. The mild conditions and high yields make this a valuable method for accessing important synthetic intermediates.

References

Application Notes and Protocols for N-PSP in α-Selenenylation of Carbonyls

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the α-selenenylation of ketones and aldehydes utilizing N-Phenylseleno-phthalimide (N-PSP). This methodology offers a reliable and efficient route to synthesize α-selenenylated carbonyl compounds, which are valuable intermediates in organic synthesis, particularly for the introduction of carbon-carbon double bonds and for the synthesis of complex molecules in drug discovery.

Introduction

α-Selenenylated aldehydes and ketones are versatile synthetic intermediates. The carbon-selenium bond can be easily cleaved under oxidative conditions to form α,β-unsaturated carbonyl compounds. N-Phenylseleno-phthalimide (N-PSP) has emerged as a stable, easy-to-handle, and effective electrophilic selenium reagent for these transformations. The reactions are often promoted by organocatalysts, which offer a metal-free and environmentally benign approach. Specifically, L-prolinamide has been shown to be an effective catalyst for the α-selenenylation of aldehydes, while pyrrolidine (B122466) trifluoromethanesulfonamide (B151150) is efficient for ketones.[1]

Reaction Mechanism

The organocatalytic α-selenenylation of aldehydes and ketones with N-PSP proceeds through the formation of an enamine intermediate. The carbonyl compound reacts with the amine catalyst to form a nucleophilic enamine, which then attacks the electrophilic selenium atom of N-PSP. Subsequent hydrolysis releases the α-selenenylated carbonyl compound and regenerates the catalyst.

Experimental Data

The following tables summarize the reaction conditions and yields for the α-selenenylation of various aldehydes and ketones with N-PSP.

Table 1: L-Prolinamide Catalyzed α-Selenenylation of Aldehydes with N-PSP

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Propanal | 2 | 1 | 95 |

| 2 | Butanal | 2 | 1 | 96 |

| 3 | Pentanal | 2 | 1.5 | 94 |

| 4 | Hexanal | 2 | 2 | 93 |

| 5 | Heptanal | 2 | 2 | 92 |

| 6 | Cyclohexanecarboxaldehyde | 5 | 4 | 90 |

| 7 | Phenylacetaldehyde | 5 | 3 | 88 |

Table 2: Pyrrolidine Trifluoromethanesulfonamide Catalyzed α-Selenenylation of Ketones with N-PSP

| Entry | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Cyclohexanone | 10 | 12 | 92 |

| 2 | Cyclopentanone | 10 | 12 | 90 |

| 3 | Acetophenone | 10 | 24 | 85 |

| 4 | Propiophenone | 10 | 24 | 88 |

| 5 | 2-Pentanone | 10 | 24 | 82 (major regioisomer) |

| 6 | 3-Pentanone | 10 | 24 | 89 |

Experimental Protocols

Protocol 1: General Procedure for the L-Prolinamide Catalyzed α-Selenenylation of Aldehydes

Materials:

-

Aldehyde (1.0 mmol)

-

L-Prolinamide (0.02 mmol, 2 mol%)

-

N-Phenylseleno-phthalimide (N-PSP) (1.1 mmol)

-

Dichloromethane (B109758) (CH2Cl2), anhydrous (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for flash chromatography

Procedure:

-

To a dry round-bottom flask, add the aldehyde (1.0 mmol) and L-prolinamide (0.02 mmol).

-

Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature.

-

Add N-Phenylseleno-phthalimide (1.1 mmol) in one portion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-selenenylated aldehyde.

Protocol 2: General Procedure for the Pyrrolidine Trifluoromethanesulfonamide Catalyzed α-Selenenylation of Ketones

Materials:

-

Ketone (1.0 mmol)

-

Pyrrolidine trifluoromethanesulfonamide (0.1 mmol, 10 mol%)

-

N-Phenylseleno-phthalimide (N-PSP) (1.2 mmol)

-

Dichloromethane (CH2Cl2), anhydrous (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for flash chromatography

Procedure:

-

To a dry round-bottom flask, add the ketone (1.0 mmol) and pyrrolidine trifluoromethanesulfonamide (0.1 mmol).

-

Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature.

-

Add N-Phenylseleno-phthalimide (1.2 mmol) in one portion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-selenenylated ketone.

Applications in Drug Development